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Compound of Interest

Compound Name:
5-Bromo-2-chloro-4-

methylpyridine

Cat. No.: B1272741 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
5-Bromo-2-chloro-4-methylpyridine is a halogenated pyridine derivative of significant interest

in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a bromine

atom at the 5-position, a chlorine atom at the 2-position, and a methyl group at the 4-position,

provides a versatile scaffold for the synthesis of a wide array of more complex molecules. The

differential reactivity of the halogen substituents allows for selective functionalization, making it

a valuable building block in the development of novel pharmaceutical and agrochemical

agents. This technical guide provides a comprehensive overview of the structural analysis of 5-
bromo-2-chloro-4-methylpyridine, including its physicochemical properties, spectroscopic

data, and a plausible synthetic pathway.

Physicochemical Properties
A summary of the key physicochemical properties of 5-bromo-2-chloro-4-methylpyridine is

presented in Table 1. This data is essential for its handling, characterization, and application in

synthetic protocols.
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Property Value Reference

Molecular Formula C₆H₅BrClN --INVALID-LINK--

Molecular Weight 206.47 g/mol --INVALID-LINK--

CAS Number 778611-64-6 --INVALID-LINK--

Appearance White to pale yellow solid --INVALID-LINK--

Melting Point 29-31 °C --INVALID-LINK--

Density 1.624 g/mL at 25 °C --INVALID-LINK--

InChI
InChI=1S/C6H5BrClN/c1-4-2-

6(8)9-3-5(4)7/h2-3H,1H3
--INVALID-LINK--

SMILES CC1=CC(=NC=C1Br)Cl --INVALID-LINK--

Spectroscopic Analysis
The structural elucidation of 5-bromo-2-chloro-4-methylpyridine relies on a combination of

spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR)

spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific experimental spectra for 5-bromo-2-chloro-4-methylpyridine are not readily

available in the public domain, the expected ¹H and ¹³C NMR chemical shifts can be predicted

based on the analysis of structurally similar compounds.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show two signals in the aromatic region corresponding to

the two protons on the pyridine ring, and one signal in the aliphatic region for the methyl group

protons.

H-3: This proton is expected to appear as a singlet.

H-6: This proton is also expected to appear as a singlet.
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-CH₃: The methyl protons will appear as a singlet.

Predicted ¹H NMR Data

Proton
Predicted Chemical Shift
(δ, ppm)

Multiplicity

H-6 8.2 - 8.4 s

H-3 7.2 - 7.4 s

-CH₃ 2.3 - 2.5 s

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Due

to the substitution pattern, five distinct signals are expected for the pyridine ring carbons and

one for the methyl carbon.

Predicted ¹³C NMR Data

Carbon Predicted Chemical Shift (δ, ppm)

C-2 150 - 153

C-3 123 - 126

C-4 145 - 148

C-5 118 - 121

C-6 150 - 153

-CH₃ 18 - 22

Infrared (IR) Spectroscopy
An Attenuated Total Reflectance (ATR) FT-IR spectrum of 5-bromo-2-chloro-4-
methylpyridine is available and provides key information about the functional groups present.

[1] The interpretation of the major absorption bands is summarized in Table 2.
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Wavenumber (cm⁻¹) Intensity Assignment

3000-3100 Medium Aromatic C-H stretching

2900-3000 Medium
Aliphatic C-H stretching

(methyl group)

1550-1600 Strong
C=C and C=N stretching

vibrations of the pyridine ring

1450-1500 Strong
C=C and C=N stretching

vibrations of the pyridine ring

1000-1200 Medium-Strong C-Cl stretching

550-750 Medium-Strong C-Br stretching

Mass Spectrometry (MS)
The mass spectrum of 5-bromo-2-chloro-4-methylpyridine is expected to show a

characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and

⁸¹Br isotopes in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl isotopes in an

approximate 3:1 ratio). This results in a cluster of peaks for the molecular ion (M, M+2, M+4).

The fragmentation pattern would likely involve the loss of halogen atoms and the methyl group.

Predicted Mass Spectrometry Data

m/z Ion Notes

205/207/209 [M]⁺

Molecular ion cluster showing

the isotopic pattern of Br and

Cl.

190/192/194 [M - CH₃]⁺ Loss of the methyl group.

170/172 [M - Cl]⁺ Loss of a chlorine atom.

126 [M - Br]⁺ Loss of a bromine atom.

X-ray Crystallography
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Currently, there is no publicly available crystal structure of 5-bromo-2-chloro-4-
methylpyridine in the Cambridge Structural Database (CSD) or other crystallographic

databases. The determination of its single-crystal X-ray structure would provide definitive

information on its three-dimensional geometry, including bond lengths, bond angles, and

intermolecular interactions in the solid state.

Synthesis Pathway
A plausible synthetic route for 5-bromo-2-chloro-4-methylpyridine can be devised based on

established pyridine chemistry. A potential pathway starts from the commercially available 2-

chloro-4-methylpyridine.

Caption: Plausible synthetic pathway for 5-Bromo-2-chloro-4-methylpyridine.

Experimental Protocols
General Synthesis Protocol (Illustrative)
Step 1: Nitration of 2-Chloro-4-methylpyridine To a cooled (0-5 °C) mixture of concentrated

sulfuric acid, 2-chloro-4-methylpyridine is added dropwise. A nitrating mixture (a mixture of

concentrated nitric acid and sulfuric acid) is then added slowly while maintaining the low

temperature. The reaction mixture is stirred at room temperature for several hours and then

poured onto ice. The resulting precipitate is filtered, washed with water, and dried to yield 2-

chloro-4-methyl-5-nitropyridine.

Step 2: Reduction of 2-Chloro-4-methyl-5-nitropyridine The nitro-substituted pyridine is

dissolved in a suitable solvent (e.g., ethanol or acetic acid). A reducing agent, such as iron

powder and hydrochloric acid or catalytic hydrogenation (H₂ gas with a palladium on carbon

catalyst), is used to reduce the nitro group to an amino group. After the reaction is complete,

the mixture is filtered, and the solvent is removed under reduced pressure. The crude product

is then purified to give 5-amino-2-chloro-4-methylpyridine.

Step 3: Sandmeyer Reaction of 5-Amino-2-chloro-4-methylpyridine The amino-substituted

pyridine is dissolved in hydrobromic acid and cooled to 0-5 °C. A solution of sodium nitrite in

water is added dropwise to form the diazonium salt. This solution is then added to a solution of

copper(I) bromide in hydrobromic acid. The reaction mixture is warmed to room temperature

and stirred for several hours. The product is extracted with an organic solvent, and the organic
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layer is washed, dried, and concentrated. The crude 5-bromo-2-chloro-4-methylpyridine can

be purified by column chromatography.

General Protocol for NMR Analysis
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of

a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum on a 400 MHz or

higher field spectrometer. Typical parameters include a spectral width of -2 to 12 ppm and

16-64 scans.

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Typical parameters

include a spectral width of 0 to 200 ppm.

General Protocol for Mass Spectrometry (GC-MS)
Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent

(e.g., dichloromethane or ethyl acetate).

GC Separation: Use a gas chromatograph equipped with a suitable capillary column (e.g.,

DB-5ms) to separate the compound from any impurities.

MS Analysis: The eluent from the GC is introduced into the mass spectrometer, typically

using electron ionization (EI) at 70 eV. The mass spectrum is recorded over a suitable m/z

range (e.g., 40-350 amu).

Logical Workflow for Structural Characterization
The following diagram illustrates a logical workflow for the comprehensive structural analysis of

5-bromo-2-chloro-4-methylpyridine.
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Caption: A logical workflow for the structural characterization of 5-Bromo-2-chloro-4-
methylpyridine.

Conclusion
5-Bromo-2-chloro-4-methylpyridine is a valuable synthetic intermediate with significant

potential in the development of new chemical entities. This technical guide has provided a
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detailed overview of its structural analysis, including its physicochemical properties, predicted

and available spectroscopic data, and a plausible synthetic route. While a definitive single-

crystal X-ray structure is not yet available, the provided information serves as a comprehensive

resource for researchers working with this compound. The detailed experimental protocols and

logical workflow offer a practical guide for its synthesis and characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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